Oxirane, 2-methyl-2-(2-propenyl)-
Description
Oxirane (epoxide) derivatives are characterized by a three-membered cyclic ether structure with significant ring strain, rendering them reactive in ring-opening reactions. The compound Oxirane, 2-methyl-2-(2-propenyl)- features a methyl group and a propenyl (allyl) substituent at the 2-position of the oxirane ring. This substitution pattern introduces steric and electronic effects that influence its reactivity, regioselectivity, and applications in organic synthesis.
Properties
CAS No. |
20924-80-5 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enyloxirane |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7-6/h3H,1,4-5H2,2H3 |
InChI Key |
ZAOGTRUSVUFLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Oxirane Derivatives
The following table summarizes key structural and physicochemical properties of Oxirane, 2-methyl-2-(2-propenyl)- and analogous compounds:
Structural and Reactivity Comparisons
Steric Effects :
- The propenyl group in the target compound introduces moderate steric hindrance, balancing reactivity and stability. In contrast, 2-methyl-2-phenyloxirane (CAS 2085-88-3) has a bulky phenyl group that slows ring-opening reactions but enhances thermal stability .
- Oxirane, 2-(4-methylphenyl)-2-phenyl- (CAS 80909-79-1) features two aromatic substituents, further reducing reactivity due to steric and electronic stabilization .
Electronic Effects :
- Fluorinated derivatives like 2-methyl-2-(pentafluoroethyl)oxirane (CAS 2126177-05-5) exhibit heightened electrophilicity due to electron-withdrawing fluorine atoms, accelerating nucleophilic ring-opening reactions .
- The allyl group in the target compound may participate in conjugate addition reactions, a feature absent in purely alkyl- or aryl-substituted oxiranes.
Synthetic Utility :
- Oxirane, [[(2-ethylhexyl)oxy]methyl] (CAS 2461-15-6) is used in polymer chemistry for its ability to crosslink with polyols or amines, forming durable epoxy networks .
- The target compound’s propenyl group could enable polymerization via radical or cationic mechanisms, similar to glycidyl methacrylate derivatives.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| Batch (m-CPBA) | 0–5°C, CH₂Cl₂, 12–24 hrs | 70–80% | Simplicity, low cost |
| Continuous Flow | 50–70°C, <1 hr residence time | 80–85% | Scalability, reduced side products |
Basic: What are the typical chemical reactions of 2-methyl-2-(2-propenyl)oxirane in organic synthesis?
Answer:
The compound’s epoxide ring undergoes key reactions:
- Nucleophilic Substitution : Reacts with amines, alcohols, or thiols in the presence of a base (e.g., K₂CO₃) to form β-substituted alcohols or ethers .
- Oxidation : Using agents like H₂O₂ or OsO₄ yields diols or carboxylic acids .
- Reduction : LiAlH₄ or NaBH₄ reduces the epoxide to alcohols .
- Carbonylation : Regioselective carbonylation (e.g., with CO and catalysts) produces monocarbonyl aldehydes, useful in asymmetric synthesis .
Q. Key Conditions for Ring-Opening Reactions
- Nucleophilic Attack : Preferential attack at the less sterically hindered methylene carbon due to the bulky methyl and propenyl groups .
Advanced: How do steric and electronic effects influence regioselectivity in ring-opening reactions?
Answer:
The methyl group introduces steric hindrance, directing nucleophiles (e.g., OH⁻) toward the methylene position adjacent to the propenyl group. Electronically, the propenyl substituent’s π-electrons stabilize transition states, favoring specific pathways. Computational studies (e.g., DFT) can model these interactions to predict regioselectivity .
Example : In carbonylation (), the propenyl group’s electron-withdrawing effect stabilizes intermediates, leading to >90% regioselectivity for aldehyde formation.
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Q. Table 2: Analytical Workflow
| Technique | Application | Example Data |
|---|---|---|
| FTIR-ATR | Oxirane oxygen quantification | 6.0% Oexp (theoretical match) |
| ¹H NMR | Structural confirmation | δ 2.88 (epoxide protons) |
Advanced: How can computational chemistry predict reactivity and stability?
Answer:
- DFT Calculations : Model transition states to predict regioselectivity in ring-opening reactions .
- Molecular Dynamics : Simulate steric effects of substituents on reaction pathways.
- Thermodynamic Studies : Estimate ΔG‡ for competing mechanisms (e.g., nucleophilic vs. electrophilic attack).
Case Study : highlights the trifluoromethyl group’s role in stabilizing intermediates via electron-withdrawing effects, a principle applicable to propenyl-substituted epoxides.
Advanced: What challenges exist in enantioselective synthesis, and how are they addressed?
Answer:
Challenges :
- Racemization during synthesis due to the strained epoxide ring.
- Steric hindrance limiting chiral catalyst access.
Q. Solutions :
- Asymmetric Epoxidation : Use chiral catalysts (e.g., Sharpless or Jacobsen systems) with prochiral alkenes.
- Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis.
Example : notes chirality in trifluoromethyl analogs, suggesting chiral auxiliaries could be adapted for this compound.
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (similar epoxides cause irritation; see ).
- Ventilation : Use fume hoods due to potential respiratory toxicity.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent polymerization.
Advanced: How is this epoxide used in polymer or materials science?
Answer:
- Crosslinking Agent : Reacts with diols or diamines to form thermosetting resins.
- Functionalization : Incorporates propenyl groups into polymers for post-synthetic modifications (e.g., thiol-ene click chemistry).
Example : and highlight analogous epoxides in adhesives and coatings, suggesting similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
